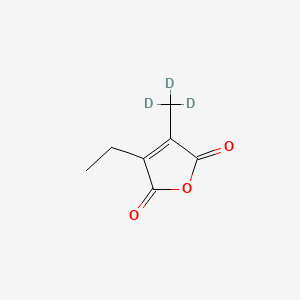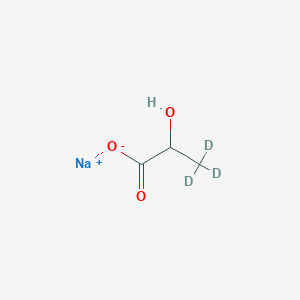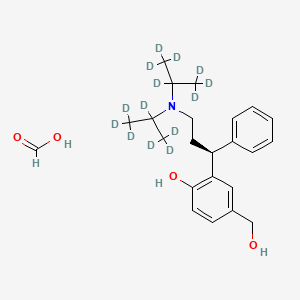
(S)-5-Hydroxymethyl Tolterodine-d14 Formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Hydroxymethyl Tolterodine-d14 (formate) is a deuterated form of Tolterodine, a muscarinic receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Tolterodine. The deuterium labeling helps in tracing the compound during various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Hydroxymethyl Tolterodine-d14 (formate) involves multiple steps, starting from the basic structure of Tolterodine. The deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium. The formate group is then added to the hydroxymethyl group to complete the synthesis.
Industrial Production Methods
Industrial production of (S)-5-Hydroxymethyl Tolterodine-d14 (formate) typically involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-Hydroxymethyl Tolterodine-d14 (formate) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The formate group can be reduced to a hydroxyl group.
Substitution: The deuterium atoms can be replaced with hydrogen or other isotopes under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Catalysts such as palladium on carbon are used for isotope exchange reactions.
Major Products Formed
Oxidation: 5-Carboxy Tolterodine-d14 (formate)
Reduction: 5-Hydroxymethyl Tolterodine-d14
Substitution: Various isotopically labeled derivatives
Wissenschaftliche Forschungsanwendungen
(S)-5-Hydroxymethyl Tolterodine-d14 (formate) is used in various scientific research applications, including:
Chemistry: Studying the reaction mechanisms and kinetics of Tolterodine and its derivatives.
Biology: Investigating the metabolic pathways and biological effects of Tolterodine in living organisms.
Medicine: Developing new drugs and therapies for conditions like urinary incontinence.
Industry: Quality control and standardization of pharmaceutical products containing Tolterodine.
Wirkmechanismus
(S)-5-Hydroxymethyl Tolterodine-d14 (formate) exerts its effects by antagonizing muscarinic receptors, particularly in the urinary bladder. This action reduces bladder contractions and helps in managing urinary incontinence. The deuterium labeling allows researchers to trace the compound’s distribution and metabolism in the body, providing insights into its pharmacokinetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tolterodine: The non-deuterated form of the compound.
Fesoterodine: Another muscarinic receptor antagonist used for similar medical conditions.
Oxybutynin: A different muscarinic receptor antagonist with a similar mechanism of action.
Uniqueness
(S)-5-Hydroxymethyl Tolterodine-d14 (formate) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace the compound in biological systems, allowing for more precise studies of its pharmacokinetics and metabolism compared to its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C23H33NO4 |
|---|---|
Molekulargewicht |
401.6 g/mol |
IUPAC-Name |
2-[(1S)-3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol;formic acid |
InChI |
InChI=1S/C22H31NO2.CH2O2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;2-1-3/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;1H,(H,2,3)/t20-;/m0./s1/i1D3,2D3,3D3,4D3,16D,17D; |
InChI-Schlüssel |
YXSFRJSZLSBBRR-OIXSXOOKSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC[C@@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(=O)O |
Kanonische SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


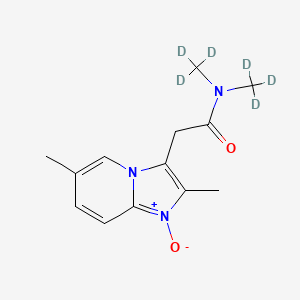
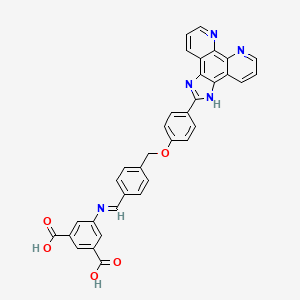
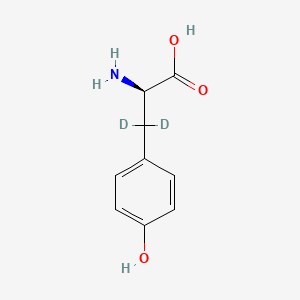
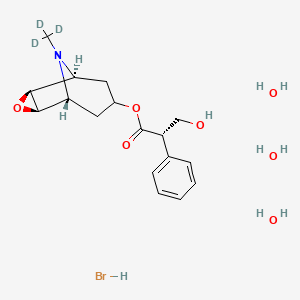
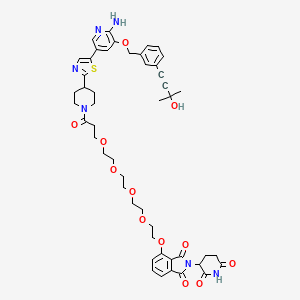
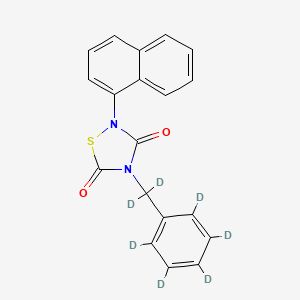
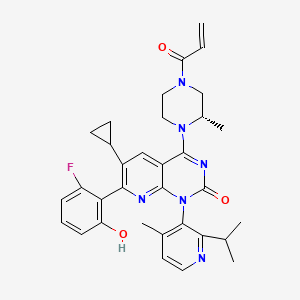
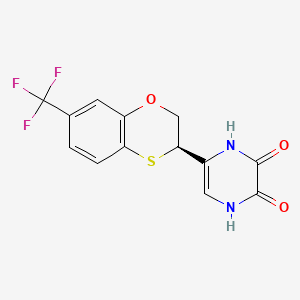
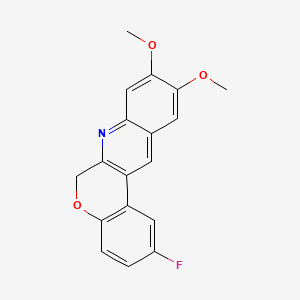
![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
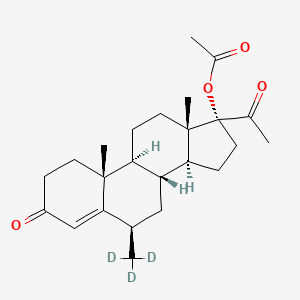
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
